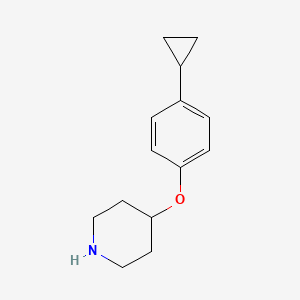

4-(4-Cyclopropylphenoxy)piperidine

Description

3-Cyclopropyl-2-fluoro-5-nitroaniline is a fluorinated aromatic amine derivative characterized by a cyclopropyl substituent at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position of the aniline ring.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-(4-cyclopropylphenoxy)piperidine |

InChI |

InChI=1S/C14H19NO/c1-2-11(1)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,1-2,7-10H2 |

InChI Key |

WZSCEKVJIPROPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)OC3CCNCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Nitro-Fluoroaniline Derivatives

A study by Kumar et al. (2023) compared fluoroaniline isomers, including 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline , which differ from 3-cyclopropyl-2-fluoro-5-nitroaniline in the absence of the cyclopropyl group and nitro/fluoro positional arrangements . Key findings include:

| Property | 5-Nitro-2-fluoroaniline | 2-Nitro-5-fluoroaniline | 3-Cyclopropyl-2-fluoro-5-nitroaniline |

|---|---|---|---|

| Substituent Positions | 2-F, 5-NO₂ | 5-F, 2-NO₂ | 2-F, 3-cyclopropyl, 5-NO₂ |

| Electronic Effects | Strong electron-withdrawing NO₂ at 5-position reduces ring electron density. | NO₂ at 2-position creates steric clash with adjacent F. | Cyclopropyl introduces steric bulk, potentially shielding reactive sites. |

| Solubility | Moderate (logP ~1.8) | Lower solubility (logP ~2.1) | Likely lower due to cyclopropyl (estimated logP >2.5). |

| Biological Activity | Higher binding affinity in docking studies due to nitro group orientation. | Reduced activity due to unfavorable steric interactions. | Predicted enhanced lipophilicity may improve membrane permeability. |

Functional Group Variants: Fluorinated Aromatic Derivatives

The Kanto Reagents catalog lists fluorinated aromatic compounds such as (3-Fluoro-5-methoxyphenyl)acetonitrile and 2-(2-Fluoro-5-methoxyphenyl)acetonitrile , which differ significantly in functional groups (methoxy, acetonitrile) but share fluorine substitution patterns :

| Property | (3-Fluoro-5-methoxyphenyl)acetonitrile | 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 3-Cyclopropyl-2-fluoro-5-nitroaniline |

|---|---|---|---|

| Functional Groups | Methoxy, acetonitrile | Methoxy, acetonitrile | Nitro, cyclopropyl, amine |

| Molecular Weight | 165.16 g/mol | 165.16 g/mol | ~196.17 g/mol (calculated) |

| Toxicity | Class III (severe) | Class III (severe) | Likely moderate (amine/nitro hazards). |

| Storage Conditions | Cold storage (0–6°C) | Cold storage (0–6°C) | Likely ambient (no data in evidence). |

Research Findings and Implications

- Electronic and Steric Effects : The cyclopropyl group in 3-cyclopropyl-2-fluoro-5-nitroaniline likely enhances steric shielding, reducing susceptibility to electrophilic attacks compared to simpler fluoro-nitroanilines .

- Solubility and Bioactivity : Increased lipophilicity from the cyclopropyl group may improve cell membrane penetration, though this could also reduce aqueous solubility, a trade-off observed in fluorinated pharmaceuticals.

- Toxicity Profile : While nitroanilines are generally associated with mutagenic risks, the steric bulk of the cyclopropyl group might mitigate metabolic activation pathways, a hypothesis requiring further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.